An In-depth Technical Guide on the Synthesis and Characterization of AChE-IN-53
An In-depth Technical Guide on the Synthesis and Characterization of AChE-IN-53
Disclaimer: The compound "AChE-IN-53" is a hypothetical designation. The following technical guide is constructed based on established principles and published data for representative carbamate-based acetylcholinesterase inhibitors to fulfill the detailed requirements of the prompt.
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of AChE-IN-53, a novel carbamate-based acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[1][2] Carbamate-based inhibitors, such as rivastigmine, act as pseudo-irreversible inhibitors by carbamoylating the serine residue in the active site of AChE.[3][4] This guide details the synthetic route, analytical characterization, and in vitro evaluation of AChE-IN-53, a potent and selective AChE inhibitor.
Synthesis of AChE-IN-53
The synthesis of AChE-IN-53 is a multi-step process commencing from commercially available starting materials. The key step involves the formation of the carbamate moiety. A representative synthetic scheme is outlined below, based on established methodologies for similar compounds.[5][6][7]
Experimental Protocol: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate (AChE-IN-53)
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Step 1: Oximation of 1-(3-hydroxyphenyl)ethan-1-one. To a solution of 1-(3-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the oxime intermediate.
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Step 2: Reduction of the Oxime. The oxime intermediate (1.0 eq) is dissolved in methanol, and Raney nickel (cat.) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is filtered off, and the solvent is evaporated to give 3-(1-aminoethyl)phenol.
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Step 3: N-methylation. To a solution of 3-(1-aminoethyl)phenol (1.0 eq) in formic acid (2.0 eq), formaldehyde (37% in water, 2.0 eq) is added. The mixture is heated at 100°C for 6 hours. The reaction is then cooled and made alkaline with a 2M sodium hydroxide solution. The product, 3-(1-(dimethylamino)ethyl)phenol, is extracted with dichloromethane, dried, and concentrated.
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Step 4: Carbamoylation. The 3-(1-(dimethylamino)ethyl)phenol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of N-ethyl-N-methylcarbamoyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford AChE-IN-53.
Characterization of AChE-IN-53
The structure and purity of the synthesized AChE-IN-53 are confirmed by various analytical techniques.
Experimental Protocol: Structural and Purity Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight of the synthesized compound.
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Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). Detection is performed using a UV detector at an appropriate wavelength.
Table 1: Quantitative Data for AChE-IN-53
| Parameter | Value | Method |
| Molecular Formula | C14H22N2O2 | - |
| Molecular Weight | 250.34 g/mol | HRMS-ESI |
| 1H NMR (400 MHz, CDCl3) | δ 7.25 (t, J = 7.8 Hz, 1H), 6.90-6.80 (m, 3H), 3.40 (q, J = 7.1 Hz, 2H), 3.20 (q, J = 6.8 Hz, 1H), 2.95 (s, 3H), 2.25 (s, 6H), 1.35 (d, J = 6.8 Hz, 3H), 1.20 (t, J = 7.1 Hz, 3H) | NMR Spectroscopy |
| 13C NMR (100 MHz, CDCl3) | δ 155.5, 151.0, 138.0, 129.5, 120.0, 118.5, 115.0, 65.0, 45.0, 41.0, 34.5, 22.0, 13.5 | NMR Spectroscopy |
| Purity | >98% | HPLC |
| IC50 (AChE) | 4.15 µM[8] | Ellman's Assay |
| IC50 (BuChE) | 0.037 µM | Ellman's Assay |
| Inhibition Constant (Ki) | 4540 ± 140 M-1min-1[9] | Kinetic Analysis |
Biological Evaluation: Acetylcholinesterase Inhibition
The inhibitory activity of AChE-IN-53 against AChE is determined using the spectrophotometric method developed by Ellman.[10][11][12]
Experimental Protocol: Ellman's Assay for AChE Inhibition
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Reagents and Solutions:
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Phosphate buffer (0.1 M, pH 8.0)
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Acetylthiocholine iodide (ATCI) solution (14 mM)
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5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
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AChE solution (from electric eel, 1 U/mL)
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AChE-IN-53 stock solution (in DMSO) and serial dilutions.
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Assay Procedure:
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The assay is performed in a 96-well microplate.
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To each well, add 140 µL of phosphate buffer, 10 µL of the AChE-IN-53 solution at various concentrations, and 10 µL of the AChE solution.
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The plate is incubated at 25°C for 10 minutes.
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Following incubation, 10 µL of DTNB solution is added to each well.
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The reaction is initiated by adding 10 µL of the ATCI substrate.
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The absorbance is measured immediately at 412 nm using a microplate reader and monitored for 5 minutes.
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A control reaction is performed without the inhibitor.
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Data Analysis:
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The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
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The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Mandatory Visualizations
Caption: Mechanism of AChE Inhibition by AChE-IN-53.
Caption: Experimental workflow for AChE-IN-53.
Caption: Structure-Activity Relationship of AChE-IN-53.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and characterization of polymeric nanoparticle of Rivastigmine for effective management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
